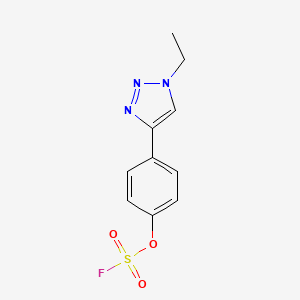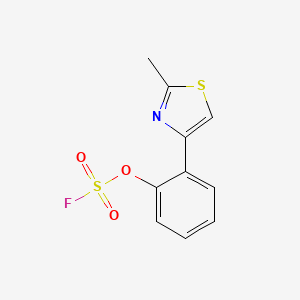![molecular formula C15H13N5O4 B7432972 methyl 3-methyl-5-[[3-(2H-tetrazol-5-yl)phenyl]carbamoyl]furan-2-carboxylate](/img/structure/B7432972.png)
methyl 3-methyl-5-[[3-(2H-tetrazol-5-yl)phenyl]carbamoyl]furan-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-methyl-5-[[3-(2H-tetrazol-5-yl)phenyl]carbamoyl]furan-2-carboxylate, also known as MTCCF, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of furan carboxylates and has shown promising results in various scientific research applications.
Mechanism of Action
The mechanism of action of methyl 3-methyl-5-[[3-(2H-tetrazol-5-yl)phenyl]carbamoyl]furan-2-carboxylate is not fully understood. However, it is believed that it exerts its therapeutic effects by inhibiting the activity of various enzymes and signaling pathways involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
methyl 3-methyl-5-[[3-(2H-tetrazol-5-yl)phenyl]carbamoyl]furan-2-carboxylate has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. It also inhibits the activity of COX-2, an enzyme involved in the production of prostaglandins that promote inflammation. In addition, methyl 3-methyl-5-[[3-(2H-tetrazol-5-yl)phenyl]carbamoyl]furan-2-carboxylate has been found to induce apoptosis in cancer cells and inhibit the migration and invasion of cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using methyl 3-methyl-5-[[3-(2H-tetrazol-5-yl)phenyl]carbamoyl]furan-2-carboxylate in lab experiments is its high potency and selectivity towards its target enzymes and signaling pathways. It also has a low toxicity profile, making it a safe candidate for further development. However, one of the limitations of using methyl 3-methyl-5-[[3-(2H-tetrazol-5-yl)phenyl]carbamoyl]furan-2-carboxylate is its low solubility in water, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research on methyl 3-methyl-5-[[3-(2H-tetrazol-5-yl)phenyl]carbamoyl]furan-2-carboxylate. One of the potential applications is its use as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is its use as a potential anti-cancer agent, either alone or in combination with other chemotherapeutic agents. Further studies are also needed to understand the mechanism of action of methyl 3-methyl-5-[[3-(2H-tetrazol-5-yl)phenyl]carbamoyl]furan-2-carboxylate and its potential side effects.
Synthesis Methods
The synthesis of methyl 3-methyl-5-[[3-(2H-tetrazol-5-yl)phenyl]carbamoyl]furan-2-carboxylate involves the reaction of 3-(2H-tetrazol-5-yl)aniline with ethyl 3-methyl-5-(methoxycarbonyl)furan-2-carboxylate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields methyl 3-methyl-5-[[3-(2H-tetrazol-5-yl)phenyl]carbamoyl]furan-2-carboxylate as a white solid with a high yield.
Scientific Research Applications
Methyl 3-methyl-5-[[3-(2H-tetrazol-5-yl)phenyl]carbamoyl]furan-2-carboxylate has been extensively studied for its potential therapeutic applications. It has shown significant anti-inflammatory, analgesic, and anti-cancer properties in various in vitro and in vivo studies. It has also been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer.
properties
IUPAC Name |
methyl 3-methyl-5-[[3-(2H-tetrazol-5-yl)phenyl]carbamoyl]furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O4/c1-8-6-11(24-12(8)15(22)23-2)14(21)16-10-5-3-4-9(7-10)13-17-19-20-18-13/h3-7H,1-2H3,(H,16,21)(H,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRHLPQHBYMCNGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1)C(=O)NC2=CC=CC(=C2)C3=NNN=N3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-methyl-5-[[3-(2H-tetrazol-5-yl)phenyl]carbamoyl]furan-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-[[2-(4-chlorophenyl)sulfanyl-6-fluorobenzoyl]amino]-1,1-dioxothiolane-2-carboxylate](/img/structure/B7432901.png)
![2-(furan-2-yl)-N-[4-(4-oxo-5H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl]pyridine-4-carboxamide](/img/structure/B7432907.png)
![Methyl 4-[[2-chloro-6-(3-chloro-4-fluorophenoxy)benzoyl]amino]-1,1-dioxothiolane-2-carboxylate](/img/structure/B7432909.png)


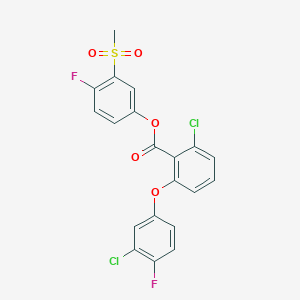

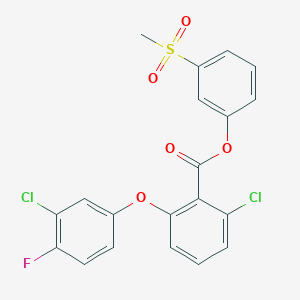
![5-[[2-(N-cyclopropyl-2,3-difluoro-6-nitroanilino)acetyl]amino]-2-fluorobenzamide](/img/structure/B7432953.png)
![Methyl 2-[2-(2,4-difluoro-6-methoxyphenyl)morpholin-4-yl]-1,3-benzoxazole-6-carboxylate](/img/structure/B7432964.png)
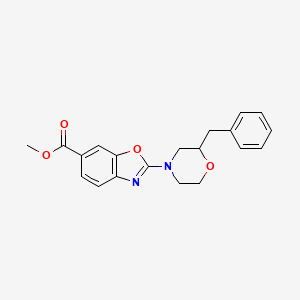
![Ethyl 5-bromo-3-[(3-fluoropyridin-4-yl)sulfanylmethyl]-1-benzofuran-2-carboxylate](/img/structure/B7432974.png)
